molecular formula C8H15N5 B13784450 N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine

N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine

Cat. No.: B13784450
M. Wt: 181.24 g/mol
InChI Key: AFVIMYBWYYJUHW-UHFFFAOYSA-N
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Description

N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is a chemical compound with the molecular formula C8H15N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring, with two of these amino groups being substituted with ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. One common method includes the use of a pyrimidine-2,4,6-triamine precursor, which is then reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydrogen atoms with ethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amines.

    Substitution: Various N-substituted pyrimidine derivatives.

Scientific Research Applications

N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets include enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • N4,N6-Dimethyl-pyrimidine-2,4,6-triyltriamine
  • N4,N6-Dipropyl-pyrimidine-2,4,6-triyltriamine
  • N4,N6-Dibutyl-pyrimidine-2,4,6-triyltriamine

Uniqueness

N4,N6-Diethyl-pyrimidine-2,4,6-triyltriamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties. Compared to its dimethyl and dipropyl analogs, the diethyl derivative exhibits different solubility, reactivity, and biological activity profiles. These differences make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

4-N,6-N-diethylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C8H15N5/c1-3-10-6-5-7(11-4-2)13-8(9)12-6/h5H,3-4H2,1-2H3,(H4,9,10,11,12,13)

InChI Key

AFVIMYBWYYJUHW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC(=N1)N)NCC

Origin of Product

United States

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